![molecular formula C20H18N2 B6358899 Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile CAS No. 1212405-85-0](/img/structure/B6358899.png)
Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile (NAP-PEA) is a novel compound that has been studied for its potential applications in scientific research and drug development. NAP-PEA is an aromatic amide that is synthesized from a reaction between naphthalene-1-carbaldehyde and (R)-phenylethylamine. The compound has a unique structure and is of interest to scientists due to its potential applications in drug development, laboratory experiments, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile is not yet fully understood. However, it is believed that the compound binds to the active site of the enzymes acetylcholinesterase and cyclooxygenase-2, thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This property makes it a potential candidate for the development of drugs for the treatment of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile is a novel compound that has a unique structure and is of interest to scientists due to its potential applications in drug development, laboratory experiments, and biochemical and physiological effects. The advantages of using this compound in laboratory experiments include its high purity, low cost, and ease of synthesis. However, the compound is not yet widely available and has limited availability in the market.
Orientations Futures
The potential applications of Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile are still being explored and there are a number of future directions that could be pursued. These include further research into its mechanism of action, potential applications in drug development, and its potential use in laboratory experiments. Additionally, further research could be conducted into its biochemical and physiological effects, with a focus on its potential use in the treatment of neurological and inflammatory disorders. Finally, further research could be conducted into its synthesis to optimize the reaction conditions and improve the yield of the product.
Méthodes De Synthèse
Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile is synthesized from a condensation reaction between naphthalene-1-carbaldehyde and (R)-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide and heated at 80°C for 30 minutes. The product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile has been studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This property makes it a potential candidate for the development of drugs for the treatment of inflammation and pain.
Propriétés
IUPAC Name |
(2S)-2-naphthalen-1-yl-2-[[(1R)-1-phenylethyl]amino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-15(16-8-3-2-4-9-16)22-20(14-21)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15,20,22H,1H3/t15-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLWVWCLGKLJJT-FOIQADDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C#N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C#N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


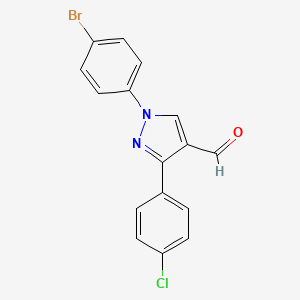
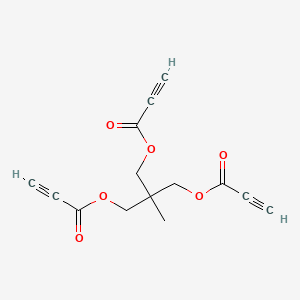


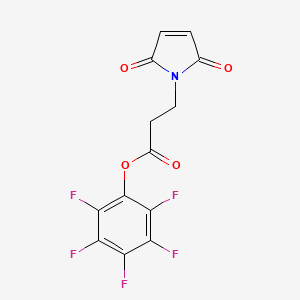

![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
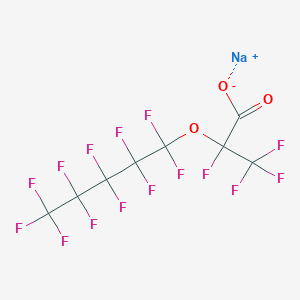

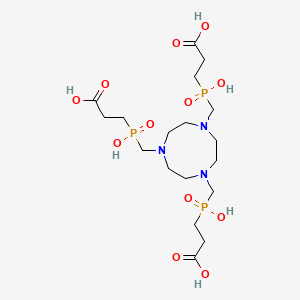
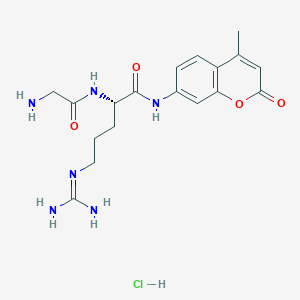
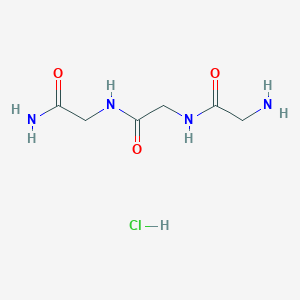
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)